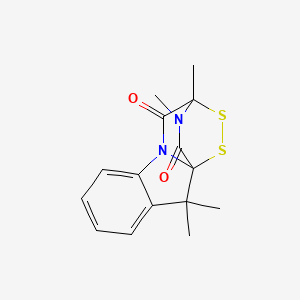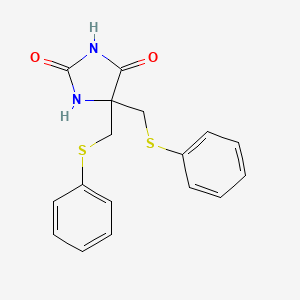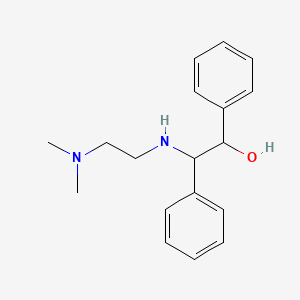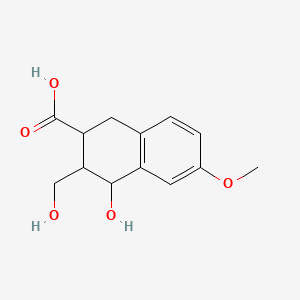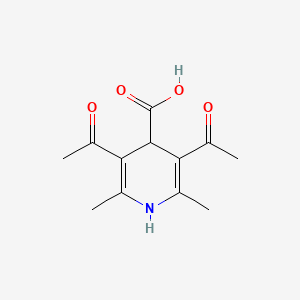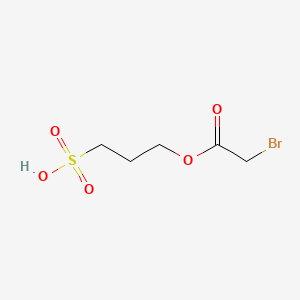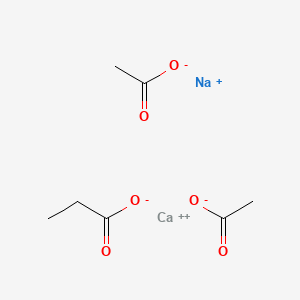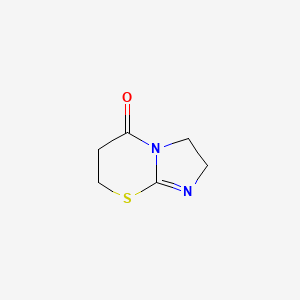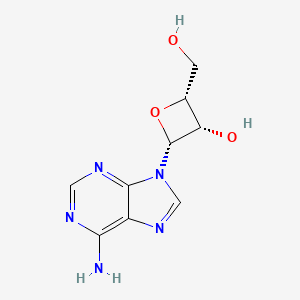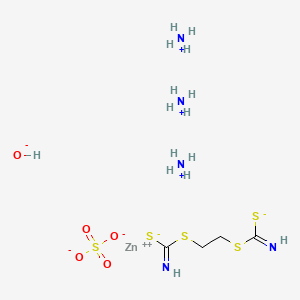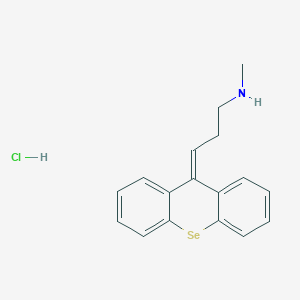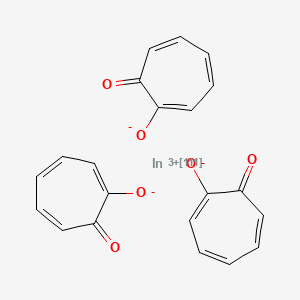
Indium-111 tropolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium-111 tropolone is a neutral, lipid-soluble metal complex formed by the combination of indium-111 and tropolone. This compound is primarily used in the field of nuclear medicine, particularly for labeling platelets and leukocytes for diagnostic imaging purposes . Unlike other indium complexes, such as indium-111 oxine, this compound is soluble in isotonic saline, making it more convenient for medical applications .
Vorbereitungsmethoden
The preparation of indium-111 tropolone involves the reaction of indium-111 chloride with tropolone in an isotonic saline solution. The labeling process can be performed in both acid-citrate-dextrose (ACD)-plasma and ACD-saline media within a short period, typically around two hours . The optimal concentration of tropolone for labeling is found to be 1 × 10^-4 M, and the labeling efficiency is higher at 37°C compared to room temperature .
Analyse Chemischer Reaktionen
Indium-111 tropolone undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable complex structure.
Substitution Reactions: this compound can undergo substitution reactions where the tropolone ligand is replaced by other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other molecules, which is essential for its use in radiolabeling.
Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .
Wissenschaftliche Forschungsanwendungen
Indium-111 tropolone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying the behavior of various chemical compounds.
Biology: Employed in labeling leukocytes and platelets to study their kinetics and distribution in the body.
Medicine: Utilized in diagnostic imaging to detect infections, inflammation, and other medical conditions.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .
Vergleich Mit ähnlichen Verbindungen
Indium-111 tropolone is often compared with other indium complexes, such as indium-111 oxine and gallium-68:
Indium-111 Oxine: Unlike this compound, indium-111 oxine requires dissolution in ethyl alcohol, making it less convenient for medical applications.
Gallium-68: Gallium-68 is another radiometal used in nuclear medicine, but it has a much shorter half-life compared to indium-111.
The uniqueness of this compound lies in its solubility in isotonic saline and its high labeling efficiency, making it a preferred choice for certain medical applications .
Eigenschaften
CAS-Nummer |
80233-75-6 |
|---|---|
Molekularformel |
C21H15InO6 |
Molekulargewicht |
474.2 g/mol |
IUPAC-Name |
indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4 |
InChI-Schlüssel |
KSMJSFRPGYWEOD-FZTWWWDYSA-K |
Isomerische SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3] |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


